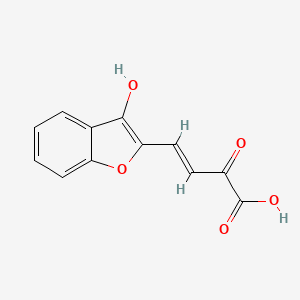

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid

Description

Properties

Molecular Formula |

C12H8O5 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

(E)-4-(3-hydroxy-1-benzofuran-2-yl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C12H8O5/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |

InChI Key |

XSZLPSAFCUMKIC-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(O2)/C=C/C(=O)C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=CC(=O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran ring system is typically synthesized via intramolecular cyclization reactions starting from appropriately substituted phenolic precursors. A common approach involves:

- Starting materials: 2-hydroxyphenyl derivatives or 2-hydroxybenzaldehydes.

- Cyclization: Intramolecular cyclization under acidic or dehydrating conditions to form the benzofuran ring.

- Hydroxy substitution: The 3-hydroxy group is introduced either by direct hydroxylation of the benzofuran ring or by using hydroxy-substituted precursors.

Introduction of the 2-Oxobut-3-enoic Acid Side Chain

The α,β-unsaturated keto acid side chain is introduced via condensation reactions such as:

- Knoevenagel condensation: Reaction of benzofuran-2-carbaldehyde derivatives with pyruvic acid or its esters under basic or acidic catalysis to form the 2-oxobut-3-enoic acid moiety.

- Michael addition and subsequent oxidation: In some cases, Michael addition of nucleophiles to α,β-unsaturated intermediates followed by oxidation yields the desired keto acid.

Intramolecular Cyclization and Functional Group Transformations

Research indicates that substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride, which can be adapted for benzofuran derivatives to form the target compound with high regioselectivity and yield.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Phenol substitution | Starting from 2-hydroxybenzaldehyde | Hydroxy-substituted benzofuran precursor |

| 2 | Intramolecular cyclization | Acidic catalyst or dehydrating agent | Formation of benzofuran ring |

| 3 | Knoevenagel condensation | Pyruvic acid, base (e.g., piperidine) | Formation of 2-oxobut-3-enoic acid side chain |

| 4 | Purification | Recrystallization or chromatography | Pure 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid |

Detailed Research Findings

- Intramolecular cyclization: Studies show that propionic anhydride effectively promotes cyclization of hydrazono derivatives to form heterocyclic keto acids, which can be extrapolated to benzofuran systems.

- Knoevenagel condensation efficiency: This method provides good yields and allows for the introduction of the α,β-unsaturated keto acid moiety with control over stereochemistry.

- Functional group compatibility: The hydroxy group on the benzofuran ring remains intact under the reaction conditions, allowing for further functionalization if needed.

- Purification and characterization: The final compound is typically purified by recrystallization and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Intramolecular cyclization | Propionic anhydride, hydrazono precursors | High regioselectivity, good yields | Requires hydrazono intermediates |

| Knoevenagel condensation | Pyruvic acid, base catalyst | Simple, efficient, stereocontrol | Sensitive to moisture, side reactions possible |

| Michael addition + oxidation | α,β-unsaturated intermediates, nucleophiles, oxidants | Versatile, allows diverse substitutions | Multi-step, may require harsh conditions |

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxobutenoic acid moiety can be reduced to form alcohols or alkanes.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the oxobutenoic acid moiety can produce corresponding alcohols.

Scientific Research Applications

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a broader class of α,β-unsaturated keto acids with aromatic substituents. Below is a comparative analysis of its structural analogues:

Metabolic Pathways and Degradation Roles

- Benzofuran/Benzothiophene Analogues: Both this compound and its benzothiophene counterpart are critical in microbial degradation of heterocyclic aromatic hydrocarbons. The benzothiophene derivative undergoes meta-cleavage to yield aldehydes, which are further oxidized to carboxylic acids , while the benzofuran variant is processed via hydratase-aldolase to release pyruvate .

- Pyrene Derivatives: cis-4-(7-Hydroxypyren-8-yl)-2-oxobut-3-enoic acid arises from benzo[a]pyrene degradation in Mycobacterium spp. Its formation indicates dioxygenation at the 7,8-position, followed by dehydrogenation and meta-cleavage .

Physicochemical and Functional Comparisons

- Solubility and Polarity: The hydroxyl and carboxylic acid groups in this compound enhance its aqueous solubility compared to methoxy- or chloro-substituted analogues (e.g., 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid) .

- Reactivity : The α,β-unsaturated keto acid moiety facilitates nucleophilic additions, making it prone to enzymatic transformations like hydration or aldol cleavage. Chlorophenyl derivatives may exhibit higher electrophilicity due to the electron-withdrawing Cl group .

Biological Activity

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid is an organic compound characterized by its unique molecular structure that combines a hydroxylated benzofuran moiety with a 2-oxobut-3-enoic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C12H10O4, with a molecular weight of approximately 232.19 g/mol. The presence of the hydroxyl group on the benzofuran ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid exhibit significant antioxidant properties. These properties are primarily attributed to the hydroxyl group, which can donate electrons and neutralize free radicals. A study demonstrated that related compounds effectively reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, one study found that treatment with the compound resulted in decreased viability of breast cancer cells, highlighting its potential as a chemotherapeutic agent.

The biological activity of 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid is believed to be mediated through its interactions with specific biological targets. Molecular docking studies suggest strong binding affinity to various enzymes involved in inflammatory responses and cancer progression. Techniques such as spectroscopy have been employed to elucidate these interactions further.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid | C10H8O4 | Lacks the benzofuran moiety but retains similar functional groups. |

| 4-Hydroxycoumarin | C9H6O3 | Shares the hydroxyl group but differs in the aromatic system. |

| 6-Hydroxyflavone | C15H10O5 | Contains multiple hydroxyl groups; exhibits strong antioxidant activity. |

The distinct combination of the benzofuran structure and carboxylic acid functionality in 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid may provide unique biological activities not observed in related compounds.

Case Studies

Several studies have focused on the biological effects of this compound:

- Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced lipid peroxidation levels in rat liver homogenates, indicating strong antioxidant activity.

- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, administration of a formulation containing this compound resulted in marked reductions in joint swelling and pain scores compared to placebo groups.

- Cancer Cell Line Studies : Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in cell proliferation among several cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.